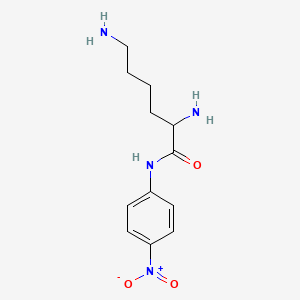

2,6-diamino-N-(4-nitrophenyl)hexanamide

Description

BenchChem offers high-quality 2,6-diamino-N-(4-nitrophenyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-diamino-N-(4-nitrophenyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-diamino-N-(4-nitrophenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUNELJIFNFWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Research on Amide Derivatives of Lysine

The scientific journey leading to the development of compounds like 2,6-diamino-N-(4-nitrophenyl)hexanamide is rooted in the broader history of amino acid and peptide research. The story of L-lysine itself is a critical starting point. Following its isolation, a major breakthrough in its availability for research and industrial use was the development of lysine (B10760008) fermentation by Corynebacterium glutamicum in 1958. nih.gov This innovation not only made large-scale production of lysine possible but also established the concept of "metabolic regulatory fermentation," a cornerstone of modern biotechnology. nih.gov

With a plentiful supply of lysine, researchers began to explore its incorporation into synthetic peptides and other derivatives. The formation of amide bonds involving the carboxylic acid group or the amino groups of lysine became a fundamental aspect of peptide chemistry and the synthesis of biologically active molecules. This exploration led to the creation of a wide array of lysine amide derivatives, which have been investigated for various pharmacological activities.

The development of chromogenic and fluorogenic assays in the mid-20th century marked a significant leap forward in enzymology. mdpi.com The use of synthetic substrates that release a colored or fluorescent molecule upon enzymatic cleavage allowed for simple and continuous monitoring of enzyme activity. The introduction of the p-nitroanilide (pNA) group as a chromogenic leaving group was particularly impactful. nih.gov This set the stage for the synthesis of various amino acid and peptide-pNA derivatives, including those of lysine, to probe the activity of proteases that specifically recognize and cleave at lysine residues.

Significance of 2,6 Diamino N 4 Nitrophenyl Hexanamide As a Biochemical Probe and Enzyme Substrate

The primary significance of 2,6-diamino-N-(4-nitrophenyl)hexanamide in a research context lies in its function as a chromogenic substrate for proteases, particularly those with trypsin-like activity that cleave peptide bonds on the carboxyl side of lysine (B10760008) and arginine residues. google.com The utility of this compound is based on a straightforward yet elegant principle.

In its intact form, 2,6-diamino-N-(4-nitrophenyl)hexanamide is colorless. However, when the amide bond linking the lysine moiety to the 4-nitrophenyl group is hydrolyzed by a protease, it releases 4-nitroaniline (B120555) (p-nitroaniline). This product is a yellow-colored compound that can be readily detected and quantified using a spectrophotometer, typically at a wavelength of 405-410 nm. mdpi.com The rate of color formation is directly proportional to the rate of the enzymatic reaction, allowing for a continuous and quantitative assay of protease activity.

The use of such substrates offers several advantages over older methods that relied on monitoring changes in pH or the digestion of large protein substrates. These assays are sensitive, rapid, and amenable to high-throughput screening in microplate formats. mdpi.com

Table 1: Optical Properties of 4-nitroaniline

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.1 g/mol |

| Appearance | Yellow crystalline solid |

| Maximum Absorbance (λmax) | ~380 nm |

| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ |

This table presents the key optical properties of the chromogenic product released from the enzymatic hydrolysis of 2,6-diamino-N-(4-nitrophenyl)hexanamide.

The specificity of 2,6-diamino-N-(4-nitrophenyl)hexanamide for certain proteases is determined by the lysine residue. Enzymes that have a binding pocket that accommodates the long, positively charged side chain of lysine are potential catalysts for its hydrolysis. This makes it a valuable tool for studying the kinetics and inhibition of a wide range of proteases, from digestive enzymes like trypsin to enzymes involved in blood coagulation and cellular signaling.

Overview of Current Academic Research Trajectories for 2,6 Diamino N 4 Nitrophenyl Hexanamide

Retrosynthetic Strategies for the Hexanamide (B146200) Backbone and Nitrophenyl Moiety

Retrosynthetic analysis of 2,6-diamino-N-(4-nitrophenyl)hexanamide identifies the primary disconnection at the amide bond. This C-N bond cleavage simplifies the target molecule into two key synthons: a suitably protected lysine (B10760008) derivative and 4-nitroaniline (B120555).

Disconnection of the Amide Bond: The most logical retrosynthetic step is the disconnection of the hexanamide C-N bond. This leads to a lysine precursor with an activated carboxyl group (or the carboxylic acid itself) and the aromatic amine, 4-nitroaniline. The lysine precursor must have its α-amino and ε-amino groups protected (e.g., with Boc, Cbz, or Fmoc groups) to prevent side reactions during the amide formation step.

Disconnection of the Hexanamide Backbone: Further deconstruction of the lysine backbone is a fundamental aspect of amino acid synthesis. For asymmetric synthesis, strategies often begin with simpler, achiral precursors. For instance, a glycine-derived synthon can be elaborated by attaching a chiral auxiliary, followed by diastereoselective alkylation with a four-carbon electrophile (containing a protected amino group) to construct the lysine side chain. Alternatively, catalytic asymmetric hydrogenation of a dehydroamino acid precursor can establish the chiral center at the α-carbon.

The 4-nitrophenyl moiety is derived from 4-nitroaniline, a commercially available starting material. Its synthesis typically involves the nitration of acetanilide (B955) followed by hydrolysis, a standard electrophilic aromatic substitution process. magritek.com

Conventional Synthetic Routes to 2,6-diamino-N-(4-nitrophenyl)hexanamide

Conventional synthesis relies on the coupling of a protected lysine precursor with 4-nitroaniline, followed by deprotection. The choice of coupling reagents and the management of protecting groups are critical for success.

The acylation of 4-nitroaniline is challenging because the electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group. maastrichtuniversity.nlnih.gov Standard peptide coupling methods that work for more nucleophilic amines may give low yields. maastrichtuniversity.nl Therefore, highly potent coupling reagents or specific activation methods are required.

Common strategies include:

Carbodiimides with Additives: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often used, but their effectiveness is greatly enhanced by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). peptide.comsigmaaldrich.com These additives form highly reactive esters that are more susceptible to attack by the weakly nucleophilic 4-nitroaniline, while also minimizing racemization at the α-carbon. peptide.comuni-kiel.de

Onium Salts (Phosphonium and Aminium/Uronium): Phosphonium salts such as BOP and PyBOP, and aminium salts like HBTU, TBTU, and HATU are highly efficient coupling reagents. peptide.comsigmaaldrich.comuni-kiel.de HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for difficult couplings due to the formation of a highly reactive OAt ester. peptide.comsigmaaldrich.com

Phosphorus-Based Reagents: In some cases, more aggressive reagents are employed. Phosphorus oxychloride in pyridine (B92270) has proven to be a powerful reagent for synthesizing amino acid p-nitroanilides, forming a mixed anhydride (B1165640) with the carboxylic acid that readily reacts with 4-nitroaniline. maastrichtuniversity.nl

The following table summarizes a selection of coupling reagents used for amide bond formation.

| Reagent Class | Examples | Mechanism/Key Features | Ref. |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids to form O-acylisourea intermediates. Often used with additives like HOBt to reduce racemization. | maastrichtuniversity.nlpeptide.com |

| Phosphonium Salts | BOP, PyBOP | Generate highly reactive OBt esters. Known for high efficiency and suppression of side reactions. | sigmaaldrich.comuni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | HATU is particularly potent, forming super-reactive OAt esters. Generally fast reaction times and low racemization. | peptide.comsigmaaldrich.com |

| Organophosphorus | Phosphorus Oxychloride (POCl₃) | Forms a highly reactive mixed anhydride. Effective for weakly nucleophilic amines like 4-nitroaniline. | maastrichtuniversity.nl |

The synthesis of the required precursors involves a series of functional group interconversions (FGIs), primarily focused on the installation and removal of protecting groups. ub.edufiveable.me

Carboxyl Group Activation: The carboxylic acid of the N-protected lysine is activated in situ by the coupling reagent, as described in the previous section. uni-kiel.de

Deprotection: After the amide bond is formed between the protected lysine and 4-nitroaniline, the protecting groups on the α- and ε-amino groups are removed to yield the final product. For instance, Boc groups are removed using strong acids like trifluoroacetic acid (TFA), while Cbz groups are cleaved by catalytic hydrogenation.

A typical synthetic sequence could involve reacting Nα,Nε-di-Boc-L-lysine with 4-nitroaniline in the presence of HATU and a base like diisopropylethylamine (DIPEA), followed by deprotection with TFA.

Asymmetric Synthesis and Stereocontrol in (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide Preparation

Producing the enantiomerically pure (2S) isomer, which corresponds to the natural L-lysine configuration, requires stereocontrolled synthetic methods. These methods typically start from achiral precursors and introduce chirality in a controlled manner.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A plausible route using this approach is:

Attachment of Auxiliary: An achiral glycine (B1666218) equivalent is coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org

Diastereoselective Alkylation: The resulting adduct is deprotonated to form a chiral enolate. This enolate then reacts with a suitable four-carbon electrophile, such as 4-bromo-1-butene (B139220) or a protected 4-aminobutyl halide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis or reduction, to release the α-amino acid backbone with the desired (S) configuration. Subsequent functional group manipulations, coupling with 4-nitroaniline, and deprotection yield the final product.

The following table lists common chiral auxiliaries and their typical applications.

| Chiral Auxiliary | Key Reaction | Typical Application | Ref. |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Synthesis of α-branched carboxylic acids, amino acids, and polyketides. | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Synthesis of enantiomerically enriched α-alkylated carboxylic acids and ketones. | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, Alkylation, Aldol | Used in a wide variety of reactions to induce high stereoselectivity. | wikipedia.org |

| SAMP/RAMP | Asymmetric α-Alkylation of Aldehydes/Ketones | Forms chiral hydrazones that undergo diastereoselective alkylation. | wikipedia.org |

Stereoselective catalysis offers an efficient alternative for establishing the chiral center, often with high atom economy. acs.org

Asymmetric Hydrogenation: A key strategy is the asymmetric hydrogenation of a prochiral enamide or dehydroamino acid precursor. nih.gov In this approach, a precursor containing a carbon-carbon double bond at the α,β-position is hydrogenated using a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). acs.orgnih.gov The chiral environment created by the ligand forces the hydrogen to add to one face of the double bond, selectively producing the (S)-enantiomer. The resulting chiral amino acid derivative can then be carried forward to the final product.

Catalytic Kinetic Resolution: Another approach is the kinetic resolution of a racemic precursor. For example, a chiral Brønsted acid or a lipase (B570770) enzyme could catalyze the acylation of a racemic amine or the amidation of a racemic ester derivative at different rates for each enantiomer. rsc.orgacs.org This allows for the separation of the enantiomers, where one is consumed faster to form the amide, leaving the other enantiomer unreacted. rsc.orgacs.org Lipase-catalyzed kinetic resolutions, in particular, are a widely used green chemistry approach for producing chiral amines and amides. rsc.org

Optimization of Synthetic Yields and Purity Profiles

The optimization of the synthesis of 2,6-diamino-N-(4-nitrophenyl)hexanamide focuses on maximizing the yield and purity of the final product by systematically adjusting various reaction parameters. Key areas for optimization include the choice of coupling reagents, reaction conditions for both the coupling and deprotection steps, and the purification methods.

For the critical amide bond formation between the protected lysine and 4-nitroaniline, a variety of coupling reagents can be explored beyond phosphorus oxychloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high efficiency and ability to minimize side reactions. The optimization process would involve screening these reagents and adjusting parameters such as solvent, temperature, and reaction time to identify the conditions that provide the highest yield of the protected intermediate.

The deprotection steps also offer significant scope for optimization. For the acidic cleavage of the Boc group, the concentration of the acid and the reaction time are critical variables that need to be fine-tuned to ensure complete removal without causing degradation of the product. Similarly, for the catalytic hydrogenation to remove the Z group, factors such as the catalyst loading, hydrogen pressure, and choice of solvent can significantly impact the reaction's efficiency and the purity of the final product.

The following table outlines a hypothetical optimization study for the coupling reaction, showcasing how different parameters can be varied to improve the yield.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl₃ | Pyridine | 25 | 2 | 75 |

| 2 | HATU | DMF | 25 | 4 | 85 |

| 3 | HCTU | DCM | 0-25 | 6 | 82 |

| 4 | HATU | DMF | 0 | 4 | 88 |

Purification of the final compound is another critical aspect. Techniques such as column chromatography and recrystallization would be optimized to remove any unreacted starting materials, by-products from the deprotection steps, and other impurities, thereby achieving a high purity profile for 2,6-diamino-N-(4-nitrophenyl)hexanamide.

Design and Synthesis of 2,6-diamino-N-(4-nitrophenyl)hexanamide Analogues for Structure-Activity Probing

To investigate the structure-activity relationship (SAR) of 2,6-diamino-N-(4-nitrophenyl)hexanamide, a series of structural analogues can be designed and synthesized. These analogues would feature systematic modifications to different parts of the molecule, including the diaminohexanamide backbone and the nitrophenyl moiety. The goal of these modifications is to probe the importance of various structural features for the compound's biological activity.

Modifications to the Diaminohexanamide Backbone:

Modifications to the Nitrophenyl Moiety:

The electronic and steric properties of the aromatic ring can be altered by introducing different substituents at various positions. For instance, the nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl). The position of the substituent on the phenyl ring could also be varied (ortho, meta, or para) to explore the spatial requirements for activity.

The synthesis of these analogues would follow similar synthetic strategies as outlined for the parent compound, involving the coupling of appropriately protected amino acid building blocks with the corresponding substituted anilines, followed by deprotection.

The following table provides examples of potential analogues that could be synthesized for SAR studies.

| Analogue | Modification | Rationale |

| 1 | Ornithine backbone | Investigate the effect of a shorter alkyl chain. |

| 2 | 4-cyanophenyl group | Evaluate the impact of a different electron-withdrawing group. |

| 3 | 3-nitrophenyl group | Probe the importance of the substituent position. |

| 4 | 4-aminophenyl group | Assess the role of the nitro group's charge and hydrogen bonding potential. |

By systematically synthesizing and evaluating the biological activity of these analogues, a comprehensive understanding of the structure-activity relationships of 2,6-diamino-N-(4-nitrophenyl)hexanamide can be developed, which can guide the design of more potent and selective compounds.

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are fundamental to the structural elucidation of novel chemical entities. For a molecule such as 2,6-diamino-N-(4-nitrophenyl)hexanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-diamino-N-(4-nitrophenyl)hexanamide is expected to show distinct signals for the protons of the hexanamide backbone and the 4-nitrophenyl group. The aromatic protons of the 4-nitrophenyl ring would likely appear as two distinct doublets in the downfield region due to the strong electron-withdrawing nature of the nitro group. The amide proton (N-H) would typically present as a broad singlet. The protons on the aliphatic chain of the hexanamide moiety would appear in the upfield region, with their multiplicity and chemical shifts determined by their proximity to the amino and amide functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons of the 4-nitrophenyl group would appear in the aromatic region (110-160 ppm), with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons of the hexanamide backbone would be observed in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.5 - 10.5 (broad s) | - |

| Aromatic C-H (ortho to NO₂) | 8.1 - 8.3 (d) | 124 - 126 |

| Aromatic C-H (ortho to NH) | 7.6 - 7.8 (d) | 118 - 120 |

| Carbonyl (C=O) | - | 170 - 175 |

| Aromatic C-NO₂ | - | 142 - 145 |

| Aromatic C-NH | - | 140 - 143 |

| α-CH | 2.2 - 2.5 (t) | 35 - 40 |

| Aliphatic CH₂ | 1.3 - 1.8 (m) | 25 - 35 |

| ε-CH₂-NH₂ | 2.6 - 2.9 (t) | 40 - 45 |

| Amino NH₂ | 1.5 - 3.0 (broad s) | - |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are predicted and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,6-diamino-N-(4-nitrophenyl)hexanamide, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₈N₄O₃. The calculated exact mass would be a key identifier.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include cleavage of the amide bond, loss of the nitro group, and fragmentation of the aliphatic chain.

Expected Mass Spectrometry Data

| Technique | Expected Observation |

| Molecular Formula | C₁₂H₁₈N₄O₃ |

| Molecular Weight | 282.30 g/mol |

| Exact Mass | 282.13824 |

| Key Fragments (m/z) | - Loss of NO₂ (M-46) - Cleavage at amide C-N bond - Fragmentation of the hexanamide chain |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-diamino-N-(4-nitrophenyl)hexanamide would be expected to show characteristic absorption bands for the N-H bonds of the primary amines and the secondary amide, the C=O bond of the amide, and the N-O bonds of the nitro group.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1515 - 1570 | Medium-Strong |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O Symmetric Stretch | 1330 - 1390 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The 4-nitrophenyl group in 2,6-diamino-N-(4-nitrophenyl)hexanamide is a strong chromophore. The UV-Vis spectrum is expected to show a strong absorption maximum (λmax) corresponding to the π → π* transition of the conjugated system. The position of this maximum can be influenced by the solvent polarity. For p-nitroaniline, a structurally related compound, the absorbance maxima are reported around 226 nm and 360 nm. usc.edu

Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~360 - 380 | π → π |

| Hexane | ~340 - 360 | π → π |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2,6-diamino-N-(4-nitrophenyl)hexanamide could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule, this technique can also be used to determine the absolute configuration.

While no specific crystallographic data for the target compound is available, studies on similar structures, such as 2-Nitro-N-(4-nitrophenyl)benzamide, reveal key structural features that might be expected. researchgate.nettubitak.gov.trtubitak.gov.tr These include the planarity of the aromatic ring and the potential for intermolecular hydrogen bonding involving the amide and nitro groups, which would influence the crystal packing.

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and, for chiral molecules, for determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For purity assessment of 2,6-diamino-N-(4-nitrophenyl)hexanamide, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity would be determined by integrating the peak area of the main compound relative to any impurities.

Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization to increase the volatility and thermal stability of the compound.

Enantiomeric Excess Determination: Since the 2-position of the hexanamide backbone is a stereocenter, 2,6-diamino-N-(4-nitrophenyl)hexanamide can exist as enantiomers. To determine the enantiomeric excess of a chiral sample, a chiral chromatographic method would be necessary. This would typically involve either a chiral stationary phase (CSP) in HPLC or GC, or derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (at λmax) | Purity Assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV (at λmax) | Enantiomeric Excess |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry | Purity and Structural Confirmation |

Mechanistic Investigations of 2,6 Diamino N 4 Nitrophenyl Hexanamide in Defined in Vitro Systems

Enzymatic Hydrolysis and Substrate Specificity Profiling

The susceptibility of the amide bond in 2,6-diamino-N-(4-nitrophenyl)hexanamide to enzymatic cleavage makes it a useful tool for studying protease activity. The specificity of this hydrolysis is dictated by the enzyme's ability to recognize the lysine (B10760008) residue.

Trypsin, a serine protease, exhibits high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues. The hydrolysis of 2,6-diamino-N-(4-nitrophenyl)hexanamide by trypsin is expected to follow Michaelis-Menten kinetics. Detailed studies on analogous substrates, such as N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA), provide insights into the kinetic parameters that would govern this reaction. acs.orgresearchgate.netnih.gov

The rate of trypsin-catalyzed hydrolysis is significantly influenced by pH. The catalytic efficiency, represented by kcat/KM, is typically maximal at alkaline pH values. acs.orgresearchgate.netnih.gov This pH dependence is linked to the ionization states of key amino acid residues in the enzyme's active site, namely histidine-57 and aspartate-189. acs.orgresearchgate.net Protonation of either of these residues can lead to a decrease in or abolition of catalytic activity. acs.orgresearchgate.netnih.gov For the hydrolysis of Z-Lys-pNA by trypsin, the acylation step (k2) has been shown to be rate-limiting over a range of pH values. acs.org

A proposed kinetic scheme for the trypsin-mediated hydrolysis involves the initial formation of an enzyme-substrate complex (ES), followed by the formation of a tetrahedral intermediate and then an acyl-enzyme intermediate, with the release of the first product, 4-nitroaniline (B120555). The subsequent deacylation step regenerates the free enzyme and releases the second product, 2,6-diaminohexanoic acid.

Table 1: Representative Kinetic Parameters for Trypsin-Mediated Hydrolysis of a Lysine-p-nitroanilide Substrate (Z-Lys-pNA) at 25°C

| pH | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| 7.72 | 0.463 | 0.394 | 1175 |

| 6.0 | ~0.1 | ~0.5 | ~200 |

Data extrapolated from studies on N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide and is intended to be illustrative for 2,6-diamino-N-(4-nitrophenyl)hexanamide. researchgate.net

Plasmin, another serine protease involved in fibrinolysis, also recognizes and cleaves peptide bonds after lysine residues. Therefore, 2,6-diamino-N-(4-nitrophenyl)hexanamide is expected to be a substrate for plasmin. Chromogenic assays utilizing similar substrates, such as H-D-Val-Leu-Lys-p-nitroanilide (S-2251), are commonly used to measure plasmin activity. nih.govnih.gov The hydrolysis of these substrates by plasmin allows for the continuous monitoring of enzyme activity through the release of 4-nitroaniline.

While the primary targets for lysine-p-nitroanilide substrates are proteases like trypsin and plasmin, other hydrolases may also exhibit activity towards this compound. For instance, a lysine-p-nitroanilide hydrolase has been purified from the cytoplasm of Lactococcus lactis. nih.gov This enzyme, a broad-specificity aminopeptidase (B13392206), is capable of cleaving the lysyl-p-nitroanilide bond. nih.gov Its activity is inhibited by metal chelators and various peptidase inhibitors, indicating a different catalytic mechanism compared to serine proteases. nih.gov

There is currently no direct evidence to suggest that cholinesterases, such as acetylcholinesterase or butyrylcholinesterase, would hydrolyze 2,6-diamino-N-(4-nitrophenyl)hexanamide. The substrate specificity of cholinesterases is generally directed towards choline (B1196258) esters, and while they can hydrolyze other esters and amides, a bulky, charged lysine derivative is not a typical substrate.

Molecular Interactions with Target Biomolecules (e.g., Proteins, Peptides)

The interaction of 2,6-diamino-N-(4-nitrophenyl)hexanamide with its target enzymes is governed by a combination of electrostatic and hydrophobic interactions. The positively charged ε-amino group of the lysine residue is a key determinant for substrate recognition by enzymes like trypsin and plasmin. acs.orgnih.gov This group interacts with a negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. acs.orgresearchgate.net This interaction anchors the substrate in the correct orientation for catalysis.

Elucidation of Reaction Pathways and Intermediate Formation

The enzymatic hydrolysis of 2,6-diamino-N-(4-nitrophenyl)hexanamide by serine proteases like trypsin proceeds through a well-established reaction pathway involving the formation of a covalent acyl-enzyme intermediate.

The proposed mechanism is as follows:

Enzyme-Substrate Complex Formation: The substrate binds to the active site of the enzyme to form the Michaelis complex (ES).

Nucleophilic Attack and Tetrahedral Intermediate Formation: The hydroxyl group of the active site serine residue (Ser195 in trypsin) performs a nucleophilic attack on the carbonyl carbon of the amide bond in the substrate. This is facilitated by a nearby histidine residue (His57) acting as a general base, which abstracts a proton from the serine. This results in the formation of a transient, high-energy tetrahedral intermediate. acs.org

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The 4-nitroaniline moiety is released as the first product (P1), and the remainder of the substrate forms a covalent acyl-enzyme intermediate with the serine residue. acs.org

Deacylation: A water molecule enters the active site and, activated by the histidine residue (now acting as a general acid), performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the 2,6-diaminohexanoic acid as the second product (P2) and regenerating the free, active enzyme.

During the acylation step, the breakdown of the first tetrahedral intermediate is often the rate-limiting step. researchgate.net

Spectrophotometric Detection Strategies Utilizing 4-Nitroaniline Release

A key feature of 2,6-diamino-N-(4-nitrophenyl)hexanamide as a substrate is the chromogenic nature of its leaving group, 4-nitroaniline (p-nitroaniline). This compound is yellow in solution and exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm, while the intact substrate is colorless. nih.govnih.govworthington-biochem.com

This property allows for a continuous and straightforward spectrophotometric assay to monitor the rate of enzymatic hydrolysis. The increase in absorbance at this wavelength is directly proportional to the amount of 4-nitroaniline released, and thus to the rate of the enzymatic reaction. worthington-biochem.com This method is widely used for determining the kinetic parameters of enzymes like trypsin and plasmin. nih.govworthington-biochem.comnih.gov

The sensitivity of this detection method allows for the measurement of enzyme activity in the nanogram range. nih.gov The assay is typically performed under conditions of substrate saturation to ensure that the initial rate of reaction is proportional to the enzyme concentration.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-diamino-N-(4-nitrophenyl)hexanamide |

| 4-Nitroaniline |

| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide |

| H-D-valyl-leucyl-lysine-p-nitroaniline |

| 2,6-diaminohexanoic acid |

| Acetylcholine |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2,6 Diamino N 4 Nitrophenyl Hexanamide Analogues

Influence of Substitutions on the 4-Nitrophenyl Moiety on Enzymatic Activity

The 4-nitrophenyl group in 2,6-diamino-N-(4-nitrophenyl)hexanamide serves a dual purpose in enzymatic assays. Firstly, it is a key recognition element for the enzyme's active site, and secondly, it functions as a chromogenic leaving group. Upon enzymatic cleavage of the amide bond, 4-nitroaniline (B120555) is released, a compound that can be readily detected and quantified using UV-vis spectroscopy, typically around 380 nm. nhsjs.com This property makes the parent compound and its analogues valuable tools for studying enzyme kinetics. nhsjs.comsemanticscholar.org

The electronic properties of the phenyl ring significantly influence the susceptibility of the scissile amide bond to nucleophilic attack by the enzyme's catalytic residues. This relationship can be understood through the principles of physical organic chemistry, often described by the Hammett equation, which correlates reaction rates with the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. semanticscholar.org

Electron-withdrawing groups (EWGs) substituted elsewhere on the 4-nitrophenyl ring increase the electrophilicity of the amide carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack, generally leading to an increased rate of hydrolysis (kcat). Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which is expected to slow down the rate of the enzymatic reaction. While these electronic effects primarily influence kcat, significant alterations to the substituent's size and polarity can also affect the binding affinity (Km) of the substrate for the enzyme.

| Substituent (X) at C2 or C3 | Hammett Constant (σ) Type | Electronic Effect | Predicted Effect on Amide Bond Electrophilicity | Predicted Impact on Hydrolysis Rate (kcat) |

|---|---|---|---|---|

| -NO₂ (Parent compound at C4) | Strong EWG | Strongly withdrawing | High | Baseline |

| -CN | Strong EWG | Strongly withdrawing | Increase | Increase |

| -Cl | Moderate EWG | Moderately withdrawing | Slight Increase | Slight Increase |

| -H | Neutral | Neutral | Decrease (relative to -NO₂) | Decrease |

| -CH₃ | Weak EDG | Weakly donating | Decrease | Decrease |

| -OCH₃ | Moderate EDG | Moderately donating | Significant Decrease | Significant Decrease |

Impact of Modifications to the Hexanamide (B146200) Backbone on Substrate Efficiency

The hexanamide portion of the molecule is an analogue of the amino acid lysine (B10760008). Proteolytic enzymes, particularly those with trypsin-like activity, possess a substrate-binding cleft with specific subpockets (termed S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acids (termed P1, P2, P3, etc.). researchgate.net The six-carbon chain of the hexanamide backbone is designed to fit into one of these pockets, typically the S1 pocket for substrates mimicking lysine. The efficiency of this fit is a primary determinant of substrate binding (Km) and subsequent catalysis (kcat).

Modifications to this backbone can have profound effects on substrate efficiency:

Chain Length: Altering the length of the carbon chain directly impacts how well the substrate fits into the binding pocket. A shorter chain (e.g., pentanamide) or a longer chain (e.g., heptanamide) may lead to suboptimal interactions, resulting in a weaker binding affinity (higher Km) and potentially a lower catalytic rate due to misalignment of the scissile bond.

Branching: The introduction of alkyl groups (e.g., methyl) along the backbone can create steric hindrance, preventing the substrate from seating properly within the narrow confines of the binding pocket. This would likely increase Km and decrease kcat.

Conformational Rigidity: Introducing elements that restrict conformational freedom, such as a double bond or a cyclic structure within the backbone, can either improve or hinder binding. If the rigid conformation matches the preferred "bound" conformation, binding affinity may increase. However, if it introduces a steric clash or an unfavorable geometry, substrate efficiency will decrease.

| Backbone Modification | Predicted Effect on Binding (Km) | Predicted Effect on Catalysis (kcat) | Rationale |

|---|---|---|---|

| Standard Hexanamide | Baseline | Baseline | Optimal length for S1 pocket fit. |

| Pentanamide (shorter chain) | Increase | Decrease | Suboptimal interactions; fails to reach key binding residues. |

| Heptanamide (longer chain) | Increase | Decrease | Steric clash at the bottom of the S1 pocket. |

| Methyl group at C4 | Significant Increase | Significant Decrease | Steric hindrance prevents proper seating in the binding pocket. |

| Cis-double bond at C4-C5 | Increase/Decrease | Decrease | Introduces a rigid kink; may improve or worsen fit depending on pocket shape. Likely misaligns scissile bond. |

Role of Diamino Functionality in Receptor or Enzyme Recognition

The two amino groups of 2,6-diamino-N-(4-nitrophenyl)hexanamide—the alpha-amino group at the C2 position and the epsilon-amino group at the C6 position—are critical for molecular recognition by many proteases. escholarship.org For enzymes that recognize basic amino acids, such as trypsin, the positively charged amino group at the terminus of the side chain is the primary determinant of specificity. This group forms a crucial salt bridge with a negatively charged residue (e.g., aspartate) at the bottom of the S1 specificity pocket. researchgate.net

The alpha-amino group also contributes to binding by forming hydrogen bonds with residues along the main chain of the enzyme, mimicking the interactions of a standard peptide substrate. The presence and accessibility of both amino groups are therefore essential for high-affinity binding and efficient catalysis.

Any modification that removes or masks these functionalities would be expected to severely compromise the molecule's ability to act as a substrate. For instance, acetylation of one or both amino groups would neutralize the positive charge and add steric bulk, preventing the key ionic interaction in the S1 pocket and disrupting hydrogen bonding networks.

| Analogue | Status of Amino Groups | Predicted Binding Affinity (1/Km) | Rationale |

|---|---|---|---|

| 2,6-diaminohexanamide (Parent) | Both free (protonated at physiological pH) | High (Baseline) | Forms key ionic and hydrogen bonds in the active site. |

| 6-aminohexanamide (alpha-amino removed) | Only C6 amino group is present | Moderate to Low | Loses hydrogen bonds from the alpha-amino group, affecting orientation. |

| 2-amino-6-acetamidohexanamide | C6 amino group acetylated (neutral) | Very Low | Prevents the crucial salt bridge formation in the S1 pocket. |

| 2,6-diacetamidohexanamide | Both amino groups acetylated (neutral) | Negligible | All key recognition interactions are abolished. |

Stereochemical Implications of the (2S)-Configuration on Biological Function

Enzymatic reactions are characterized by a high degree of stereoselectivity, a consequence of the chiral nature of the enzyme's active site, which is composed of L-amino acids. biorxiv.orgbiorxiv.org The substrate 2,6-diamino-N-(4-nitrophenyl)hexanamide possesses a chiral center at the C2 carbon. The (2S)-configuration corresponds to that of natural L-lysine.

This specific stereochemistry is paramount for biological function. The enzyme's active site is precisely structured to bind the (2S)-enantiomer, positioning the three-dimensional arrangement of the substrate's functional groups (the alpha-amino group, the carboxyl-derived amide, and the side chain) in a very specific orientation relative to the catalytic machinery (e.g., the catalytic triad (B1167595) in serine proteases). Only this precise alignment allows for an effective nucleophilic attack on the scissile amide bond.

The (2R)-enantiomer (the D-isomer), being a mirror image, would not fit correctly into the chiral active site. While it might bind weakly, its functional groups would be misaligned, placing the amide bond out of reach of the catalytic residues or in an orientation that is non-productive for catalysis. Consequently, the (2R)-isomer is typically a very poor substrate or, in some cases, may act as a weak competitive inhibitor.

| Stereoisomer | Configuration | Predicted Binding Affinity (Km) | Predicted Catalytic Rate (kcat) | Predicted Substrate Efficiency (kcat/Km) |

|---|---|---|---|---|

| (2S)-enantiomer | L-configuration | Low (e.g., 10 µM) | High (e.g., 100 s⁻¹) | High (Baseline) |

| (2R)-enantiomer | D-configuration | High (e.g., >1000 µM) | Very Low (e.g., <0.1 s⁻¹) | Negligible |

Comparative Analysis of Different Amide Linker Structures

Replacing the amide linker with other functional groups would significantly alter the substrate's properties and its interaction with an enzyme.

Ester Linker: An ester is generally more susceptible to hydrolysis than an amide. For many hydrolases, an ester analogue would be cleaved more rapidly. However, the replacement would remove a hydrogen bond donor (the N-H group), which could be critical for binding and recognition in some enzymes, potentially increasing Km. acs.org

Thioamide Linker: Replacing the amide carbonyl oxygen with sulfur results in a thioamide. This modification alters the bond lengths, angles, and electronic properties. Thioamides are typically much more resistant to hydrolysis, which would drastically reduce the kcat value.

Reversed Amide Linker: A reversed amide linker (-NH-CO- instead of -CO-NH-) would completely change the geometry and hydrogen bonding pattern presented to the enzyme. Most proteases are highly specific for the orientation of the peptide bond and would not recognize or cleave a reversed amide structure.

| Linker Type | Key Properties | Predicted Hydrogen Bonding Capacity | Predicted Susceptibility to Hydrolysis | Predicted Substrate Efficiency |

|---|---|---|---|---|

| Amide (-CO-NH-) | Planar, rigid; H-bond donor & acceptor | Good | Moderate (Baseline) | High (Baseline) |

| Ester (-CO-O-) | Planar; H-bond acceptor only | Moderate | High | Variable (depends on importance of N-H) |

| Thioamide (-CS-NH-) | Altered electronics and size | Good | Very Low | Very Low |

| Reversed Amide (-NH-CO-) | Altered geometry and H-bond pattern | Good | Negligible | Negligible |

Computational and Theoretical Studies on 2,6 Diamino N 4 Nitrophenyl Hexanamide

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis provides fundamental insights into the electronic properties and reactivity of a molecule. For 2,6-diamino-N-(4-nitrophenyl)hexanamide, these studies focus on the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity indices. The electronic structure is significantly influenced by the p-nitroaniline (PNA) group, which is a classic "push-pull" system. researchgate.net In this system, the amino group acts as an electron donor and the nitro group as an electron acceptor. researchgate.net This charge transfer character is a key determinant of the molecule's reactivity and spectroscopic properties.

The reactivity of 2,6-diamino-N-(4-nitrophenyl)hexanamide can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Computed Properties of L-lysine-p-nitroanilide

| Property | Value |

|---|---|

| Molecular Weight | 268.31 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

Data sourced from PubChem CID 7408161 nih.gov

Molecular Docking Simulations with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 2,6-diamino-N-(4-nitrophenyl)hexanamide, docking simulations are primarily used to study its interactions with the active sites of enzymes, particularly proteases. This compound is widely used as a chromogenic substrate for various enzymes that exhibit specificity for lysine (B10760008) residues. myskinrecipes.com

Docking studies can reveal the specific binding modes of 2,6-diamino-N-(4-nitrophenyl)hexanamide within an enzyme's active site. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For example, the amino groups of the lysine residue can form hydrogen bonds with acidic residues in the active site, while the phenyl ring of the p-nitroaniline group can engage in hydrophobic interactions. The results of docking simulations are often quantified by a docking score, which estimates the binding affinity between the ligand and the protein. mdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov For 2,6-diamino-N-(4-nitrophenyl)hexanamide, MD simulations can be employed to study the stability of its complex with a target biomolecule, such as an enzyme, and to explore the conformational changes that occur upon binding. qmul.ac.ukmdpi.com

An MD simulation of a 2,6-diamino-N-(4-nitrophenyl)hexanamide-enzyme complex would typically involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a specific period. mdpi.com The resulting trajectory provides information on the flexibility of the ligand and the protein, the stability of intermolecular interactions, and the role of solvent molecules in the binding process. Such simulations are crucial for understanding the atomistic details of molecular recognition and the mechanism of enzyme catalysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analogous Behavior

A QSAR model for analogs of 2,6-diamino-N-(4-nitrophenyl)hexanamide would involve generating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity, such as enzyme inhibition. nih.govresearchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent enzyme substrates or inhibitors.

In Silico Prediction of Bioavailability and Metabolic Fate in In Vitro Models

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their bioavailability and metabolic fate. mdpi.comnews-medical.net For 2,6-diamino-N-(4-nitrophenyl)hexanamide, its bioavailability is influenced by factors such as its solubility, permeability, and stability. The lysine component of the molecule is an essential amino acid and is generally considered to have high bioavailability. nih.gov

The metabolic fate of 2,6-diamino-N-(4-nitrophenyl)hexanamide would likely involve the hydrolysis of the amide bond, releasing lysine and p-nitroaniline. The released lysine would enter the body's amino acid pool, while p-nitroaniline would undergo further metabolism. In silico tools can predict potential sites of metabolism by cytochrome P450 enzymes and other metabolic pathways. news-medical.net These predictions are valuable in the early stages of drug discovery to identify potential liabilities related to metabolism and bioavailability.

Advanced Methodologies and Innovative Approaches in 2,6 Diamino N 4 Nitrophenyl Hexanamide Research

High-Throughput Screening (HTS) Platforms for Enzyme Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid assessment of large libraries of chemical compounds or enzyme variants. rsc.orgnih.gov The integration of 2,6-diamino-N-(4-nitrophenyl)hexanamide into HTS platforms has significantly accelerated the discovery of novel enzymes with desired specificities and activities.

In a typical HTS setup for enzyme discovery, a library of potential enzyme candidates, often generated through directed evolution or metagenomic screening, is arrayed in microtiter plates. researchgate.net 2,6-diamino-N-(4-nitrophenyl)hexanamide is then introduced as the substrate. Enzymatic cleavage of the substrate leads to the release of p-nitroaniline, resulting in a measurable color change. pubcompare.ai This colorimetric signal can be rapidly and automatically quantified using a plate reader, allowing for the efficient identification of active enzyme variants.

The primary research applications for this reagent are in biochemistry, molecular biology, enzyme kinetics, peptide chemistry, and proteomics. pubcompare.ai Researchers frequently use this reagent in studies that involve measuring peptidase activity and characterizing enzyme substrates. pubcompare.ai

Table 1: Key Parameters in HTS Assays Using 2,6-diamino-N-(4-nitrophenyl)hexanamide

| Parameter | Description | Relevance in HTS |

| Substrate Specificity | The ability of an enzyme to cleave the lysine-p-nitroanilide bond. | Allows for the selective screening of enzymes with a preference for lysine (B10760008) residues. |

| Chromogenic Product | Release of p-nitroaniline upon cleavage. | Provides a simple and robust colorimetric signal for detection. |

| Assay Throughput | The number of assays that can be performed in a given time. | High throughput is enabled by the straightforward nature of the colorimetric assay. |

| Miniaturization | The ability to perform the assay in small volumes. | Reduces reagent consumption and allows for the screening of larger libraries. |

Integration into Biosensing and Diagnostic Methodologies

The enzymatic cleavage of 2,6-diamino-N-(4-nitrophenyl)hexanamide has been harnessed for the development of biosensors and diagnostic tools aimed at detecting specific enzyme activities associated with various physiological and pathological conditions. myskinrecipes.com A biosensor typically consists of a biological recognition element (the enzyme) and a transducer that converts the biological response into a measurable signal. nih.gov

In this context, 2,6-diamino-N-(4-nitrophenyl)hexanamide serves as a key component of the signal generation mechanism. For instance, an immobilized enzyme that specifically acts on this substrate can be integrated into a biosensor. When a sample containing the target enzyme is introduced, the cleavage of 2,6-diamino-N-(4-nitrophenyl)hexanamide produces p-nitroaniline, which can be detected electrochemically or optically. This principle has been applied in the development of diagnostic assays for diseases where protease activity is dysregulated.

The development of diagnostic tools for detecting disorders related to enzymes is also aided by this compound. myskinrecipes.com

Application as a Chemical Biology Tool for Protease Activity Profiling

Understanding the activity of proteases in complex biological systems is a central goal of chemical biology. stanford.eduresearchgate.net Activity-based protein profiling (ABPP) has emerged as a powerful strategy for the functional characterization of enzymes in their native environment. nih.gov While not a classic activity-based probe that forms a covalent bond with the enzyme, 2,6-diamino-N-(4-nitrophenyl)hexanamide serves as a valuable substrate for profiling the activity of specific classes of proteases.

By using this compound in conjunction with complex biological samples, such as cell lysates or tissue extracts, researchers can quantify the activity of proteases that recognize and cleave lysine residues. This approach can be used to:

Identify changes in protease activity in response to different stimuli or in disease states.

Screen for inhibitors of specific proteases by measuring the reduction in the rate of substrate cleavage.

Characterize the substrate specificity of newly discovered proteases.

The use of 2,6-diamino-N-(4-nitrophenyl)hexanamide in such assays provides a direct measure of enzyme function, which is often more informative than measurements of protein or mRNA levels. stanford.eduresearchgate.net

Development of Novel Analytical Assays Based on 2,6-diamino-N-(4-nitrophenyl)hexanamide

The unique properties of 2,6-diamino-N-(4-nitrophenyl)hexanamide have facilitated the development of a variety of novel analytical assays for quantifying enzyme activity. This compound can be used as a substrate to investigate the specificity and kinetics of lysine aminopeptidases and other proteinases. sigmaaldrich.com

For example, a hydrolase that cleaves lysyl-p-nitroanilide has been purified from the cytoplasm of Lactococcus lactis subsp. cremoris AM2. nih.gov The purified enzyme was found to hydrolyze a wide range of dipeptides, tripeptides, and longer peptides. nih.gov In another study, the major leucyl aminopeptidase (B13392206) from potato tubers was also found to be active with lysine-p-nitroanilide as a substrate. researchgate.net

Furthermore, the principles of these assays can be adapted to different formats, including continuous kinetic assays, endpoint assays, and imaging-based assays. The versatility of 2,6-diamino-N-(4-nitrophenyl)hexanamide makes it a valuable reagent for both basic research and applied science.

Table 2: Examples of Analytical Assays Utilizing 2,6-diamino-N-(4-nitrophenyl)hexanamide

| Assay Type | Principle | Application |

| Kinetic Enzyme Assay | Continuous monitoring of p-nitroaniline formation over time. | Determination of enzyme kinetic parameters (Km, Vmax). |

| Inhibitor Screening Assay | Measurement of the reduction in enzyme activity in the presence of potential inhibitors. | Discovery of new protease inhibitors. |

| Cell-Based Assay | Quantification of protease activity in cell lysates or intact cells. | Studying the role of proteases in cellular processes. |

Emerging Research Directions and Future Outlook for 2,6 Diamino N 4 Nitrophenyl Hexanamide

Exploration of Unconventional Synthetic Routes and Green Chemistry Applications

The synthesis of peptide p-nitroanilides, including 2,6-diamino-N-(4-nitrophenyl)hexanamide, presents a notable chemical challenge. acs.orgacs.org The primary difficulty lies in the low nucleophilicity of the amino group in p-nitroaniline, which is further diminished by the electron-withdrawing nature of the nitro group. acs.orgnih.gov Conventional peptide coupling methods often result in low yields, necessitating the exploration of more innovative synthetic strategies. maastrichtuniversity.nl

Recent advancements in synthetic methodology include:

Solid-Phase Peptide Synthesis (SPPS): Various solid-phase strategies have been developed to improve efficiency and yield. One approach involves using an aryl hydrazine (B178648) resin. acs.orgacs.org The peptide is assembled on the resin, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) intermediate that can efficiently react with the weakly nucleophilic p-nitroaniline. acs.orgacs.org Another solid-phase method utilizes a novel Wang or Rink Amide resin conjugated with a p-nitroanilide analog, 5-amino-2-nitrobenzoic acid, to circumvent the challenges of direct coupling. nih.govnih.gov

Novel Coupling Reagents: Researchers have investigated powerful condensing agents to facilitate the amide bond formation. For instance, phosphorus oxychloride in pyridine (B92270) has been shown to be an effective reagent for synthesizing Nα-protected amino acid p-nitroanilides, offering good yields and preserving stereochemical integrity. maastrichtuniversity.nl

From a green chemistry perspective, the focus is on developing synthetic routes that minimize hazardous reagents and solvents, reduce waste, and improve atom economy. Future research in this area could involve enzymatic synthesis or the use of biocatalysts to create the amide bond under milder, more environmentally friendly conditions. The development of one-pot synthesis protocols and the use of recyclable resins in solid-phase synthesis are also promising avenues for greener production of 2,6-diamino-N-(4-nitrophenyl)hexanamide and its analogs.

Identification of Novel Enzymatic Targets and Biological Pathways Modulated by the Compound

2,6-diamino-N-(4-nitrophenyl)hexanamide is primarily known as a substrate for proteases that exhibit specificity for lysine (B10760008) residues. myskinrecipes.com The enzymatic cleavage of the amide bond between the lysine backbone and the p-nitroaniline group is the key event that allows for the detection of proteolytic activity. pubcompare.ai

Well-established enzymatic targets include:

Trypsin: A serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. myskinrecipes.commdpi.com

Plasmin: A crucial enzyme in the fibrinolytic system that dissolves fibrin (B1330869) blood clots. myskinrecipes.comnih.gov

Lysine Aminopeptidases: Enzymes that cleave lysine residues from the amino terminus of proteins and peptides. nih.gov

The identification of novel enzymatic targets for this compound is an active area of research. By screening it against a wider range of proteases, including those from different organisms or those implicated in various diseases, new applications can be uncovered. For instance, it has been used to study lysine aminopeptidases in various organisms, from bacteria to insects. nih.gov Understanding which enzymes can process this substrate can provide insights into their function and substrate specificity.

Furthermore, while the compound itself is primarily a research tool, its cleavage product, p-nitroaniline, and its consumption in a biological system could potentially modulate biological pathways. However, this is not its intended use and would be a secondary effect. The primary role remains as a diagnostic substrate to identify and quantify the activity of specific proteases within a biological sample.

| Enzyme Class | Specific Examples | Primary Application of Substrate |

| Serine Proteases | Trypsin, Plasmin | Enzyme kinetics and inhibitor screening myskinrecipes.comnih.gov |

| Aminopeptidases | Lysine Aminopeptidase (B13392206) | Characterization of enzyme specificity and activity nih.gov |

Rational Design of Next-Generation Analogues with Tuned Properties

The basic structure of 2,6-diamino-N-(4-nitrophenyl)hexanamide serves as a scaffold for the rational design of next-generation protease substrates with enhanced or altered properties. The goal is to develop analogs that offer greater sensitivity, specificity, or different detection modalities.

Strategies for analogue design include:

Peptide Elongation: Incorporating additional amino acids to the N-terminus of the lysine residue can create more specific substrates for particular proteases. nih.gov For example, peptide sequences that mimic the natural cleavage sites of enzymes like thrombin or Factor Xa have been conjugated to p-nitroaniline to create highly specific substrates. nih.gov

Alternative Reporter Groups: Replacing the chromogenic p-nitroaniline group with other reporter moieties can lead to substrates with different detection methods. Fluorogenic groups, for instance, can offer significantly higher sensitivity in enzyme assays. mdpi.comnih.gov

Modification of the Lysine Side Chain: Altering the ε-amino group of the lysine side chain could modulate the substrate's interaction with the enzyme's active site, potentially tuning its specificity.

These rationally designed analogues are instrumental in developing more sophisticated diagnostic assays and research tools for studying the intricate roles of proteases in health and disease.

| Analogue Type | Modification | Advantage | Example Substrates |

| Peptide-p-Nitroanilides | Addition of amino acids | Increased specificity for target protease | S-2238 (H-D-Phe-Pip-Arg-pNA), S-2251 (H-D-Val-Leu-Lys-pNA) nih.gov |

| Fluorogenic Substrates | Replacement of p-nitroaniline with a fluorophore | Higher sensitivity | MeRho-Lys-Gly-Leu(Ac) mdpi.com |

Role of 2,6-diamino-N-(4-nitrophenyl)hexanamide in Advancing Protease Research and Methodology

Chromogenic substrates like 2,6-diamino-N-(4-nitrophenyl)hexanamide have been fundamental in advancing the field of protease research. nih.gov Their primary contribution lies in providing a simple and reliable method for quantifying protease activity. pubcompare.ai

Key contributions to protease research methodology include:

Enzyme Kinetics: This substrate is widely used to determine key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are crucial for understanding enzyme efficiency and mechanism. myskinrecipes.com

Inhibitor Screening: The compound is an essential tool in the discovery and characterization of protease inhibitors. By measuring the reduction in the rate of p-nitroaniline release in the presence of a potential inhibitor, its potency and mechanism of action can be determined. myskinrecipes.com

High-Throughput Screening: The colorimetric nature of the assay makes it readily adaptable to high-throughput screening platforms, enabling the rapid testing of large libraries of compounds for potential protease inhibitors. pubcompare.ai

The development of assays based on this and similar chromogenic substrates has facilitated a deeper understanding of the roles of proteases in numerous physiological and pathological processes. nih.gov

Potential as a Precursor for Advanced Materials or Probes in Supramolecular Chemistry

While the primary application of 2,6-diamino-N-(4-nitrophenyl)hexanamide is in biochemistry, its molecular structure holds potential for applications in materials science and supramolecular chemistry. The presence of multiple functional groups, including two primary amines, an amide linkage, and an aromatic nitro group, allows for a variety of chemical modifications and interactions.

Potential future applications include:

Polymer Synthesis: The diamino functionality could be utilized in polymerization reactions to create novel polyamides or other polymers with specific properties conferred by the p-nitrophenyl group, such as non-linear optical activity or specific binding capabilities.

Self-Assembling Systems: The molecule's ability to form hydrogen bonds through its amide and amine groups, coupled with potential π-π stacking interactions of the aromatic ring, could be exploited in the design of self-assembling supramolecular structures.

Sensing and Detection: The p-nitrophenyl group is an excellent chromophore. The molecule could be incorporated into larger molecular assemblies or materials where changes in the local environment, such as the binding of a target analyte, could induce a color change, forming the basis of a chemical sensor. For example, fluorescent conjugated polyelectrolytes have been used in conjunction with p-nitroanilide-labeled peptides to create highly sensitive "turn-on" fluorescence sensors for protease activity. nih.gov

Further research is required to explore these potential applications, but the versatile chemical nature of 2,6-diamino-N-(4-nitrophenyl)hexanamide makes it an intriguing building block for the development of new functional materials and supramolecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.